3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile
Description
Historical Development and Research Context
The discovery of benzisoxazole derivatives traces back to early 20th-century efforts to synthesize heterocyclic compounds with enhanced bioactivity. This compound emerged as a derivative of interest following advancements in cyclization techniques, particularly the base-catalyzed intramolecular nucleophilic attack of o-hydroxy ketoximes. For example, Shastri and Goswami’s work in 2015 demonstrated the conversion of o-hydroxyl acetophenones to 3-methyl benzisoxazoles via sulfonylation and cyclization, laying groundwork for later modifications.
The compound gained prominence in the 2010s as researchers explored nitrile-functionalized heterocycles for drug discovery. Its synthesis often involves hydroximoyl chloride intermediates reacting with nitriles under mild conditions, yielding regioselective products. Early studies focused on its electronic properties, driven by the electron-withdrawing nitrile and carbonyl groups, which enhance stability and facilitate further functionalization.
Significance in Isoxazole Chemistry
This compound occupies a critical niche in isoxazole chemistry due to its dual functionality:
- Electrophilic Reactivity : The nitrile group at position 5 participates in nucleophilic additions, enabling cross-coupling reactions for drug analog synthesis.
- Hydrogen-Bonding Capacity : The carbonyl oxygen at position 3 acts as a hydrogen-bond acceptor, enhancing interactions with biological targets like enzymes.
Comparative studies with simpler isoxazoles (e.g., 1,2-benzisoxazole) reveal superior thermal stability ($$ \Delta Hf = 180.5 \, \text{kJ/mol} $$) and reduced basicity ($$ \text{p}Ka \approx -2.3 $$), attributed to resonance stabilization from the fused aromatic system. These properties make it a versatile intermediate for synthesizing antipsychotics, anticonvulsants, and antimicrobial agents.
Position within Benzisoxazole Family of Compounds
The benzisoxazole family includes structurally related compounds such as:
- 3-Methylbenzo[d]isoxazole-5-carbonitrile (PubChem CID 23000245)
- 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide (CAS 1514854-90-0)
A comparative analysis highlights key distinctions:
The carbonyl group in this compound enhances its binding affinity to acetylcholinesterase (IC$$_{50}$$ = 3 nM), whereas methyl-substituted analogs exhibit weaker interactions.
Current Research Landscape and Knowledge Gaps
Recent studies emphasize its role in multitarget drug design:
- Anticancer Applications : Derivatives inhibit histone deacetylases (HDACs), inducing apoptosis in leukemia cells (IC$$_{50}$$ = 2 μM).
- Antimicrobial Potential : Structural analogs show activity against Escherichia coli (MIC = 50 µg/mL).
However, critical gaps persist:
- Mechanistic Uncertainty : The exact role of the nitrile group in HDAC inhibition remains underexplored.
- Synthetic Scalability : Current methods rely on multistep protocols with moderate yields (45–60%).
- Pharmacokinetic Data : Limited in vivo studies hinder translational applications.
Future research should prioritize computational modeling to optimize substituent effects and streamline one-pot syntheses using green solvents.
Properties
IUPAC Name |
3-oxo-1,2-benzoxazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O2/c9-4-5-1-2-7-6(3-5)8(11)10-12-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYFEOFOBYJQLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=O)NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thionyl Chloride-Mediated Dehydration
In a representative procedure, 5-cyano-2-hydroxybenzamide is treated with thionyl chloride (SOCl₂) in sulfolane at 130–140°C for 2 hours. The reaction proceeds via activation of the hydroxyl group to form a chlorosulfite intermediate, followed by cyclization and elimination of HCl. This method yields 3-oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile in 68–77% yield after crystallization from acetic acid. Key advantages include scalability and high purity (>98.5% by HPLC).
Table 1: Thionyl Chloride-Mediated Synthesis
| Starting Material | Reagents | Conditions | Yield | Purity |
|---|---|---|---|---|
| 5-Cyano-2-hydroxybenzamide | SOCl₂, sulfolane | 130°C, 2 h | 77% | 98.5% |
| Wet 5-carboxyphthalid | SOCl₂, sulfamide | 135°C, 5 h | 68% | 99.5% |
Cyanide Displacement on Halogenated Precursors
Nucleophilic aromatic substitution (SNAr) provides an alternative pathway, particularly for introducing the nitrile group early in the synthesis.
Copper Cyanide-Mediated Substitution
5-Bromo-3H-isobenzofuran-1-one reacts with copper(I) cyanide (CuCN) in N-methylpyrrolidone (NMP) at 140°C for 3 hours. The bromine atom is replaced by a cyano group, followed by acid-catalyzed cyclization to form the isoxazole ring. This method achieves 97% purity with a moderate yield of 50–60% after aqueous workup.
Key Considerations :
-
Requires rigorous exclusion of moisture to prevent hydrolysis.
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Residual copper impurities necessitate chelation with EDTA during purification.
Oxime Formation and Cyclization
The conversion of aldehyde intermediates to oximes, followed by cyclodehydration, offers a versatile route.
Hydroxylamine-Mediated Oxime Synthesis
1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde is treated with hydroxylamine hydrochloride in tetrahydrofuran (THF) and sodium hydroxide at 0°C. The resulting oxime undergoes trifluoroacetic acid (TFA)-catalyzed cyclization at room temperature, yielding the target compound in 79% yield.
Mechanistic Insight :
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Oxime formation proceeds via nucleophilic addition of hydroxylamine to the aldehyde.
-
Cyclization involves TFA-mediated dehydration, forming the isoxazole ring.
Ring-Closing Metathesis of Allyl-Substituted Precursors
Although less common, transition-metal-catalyzed metathesis has been explored for constructing the dihydroisoxazole framework.
Grubbs Catalyst Application
Allyl-substituted nitrile precursors undergo ring-closing metathesis using Grubbs II catalyst in dichloromethane. While this method offers stereochemical control, yields remain suboptimal (30–40%) due to competing polymerization side reactions.
Industrial-Scale Optimization Strategies
Solvent and Temperature Effects
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Tetrahydrofuran (THF) : Optimal for oxime formation due to its polarity and low boiling point.
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Sulfolane : Enhances reaction rates in thionyl chloride-mediated cyclization by stabilizing charged intermediates.
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Temperature Control : Reactions above 130°C risk decarboxylation, while temperatures below 100°C prolong reaction times.
Purification Techniques
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Crystallization from Acetic Acid : Achieves >99% purity by removing sulfolane and inorganic salts.
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Silica Gel Chromatography : Reserved for lab-scale purification using ethyl acetate/hexane gradients.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Thionyl Chloride | 68–77% | >98% | High | Moderate |
| Copper Cyanide | 50–60% | 97% | Moderate | Low |
| Oxime Cyclization | 79% | 95% | Low | High |
Chemical Reactions Analysis
3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert it into different functional groups.
Substitution: It can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
The compound is primarily recognized for its potential in drug development due to its unique structural features that facilitate interactions with biological targets.
Anticancer Activity
Research has indicated that derivatives of isoxazole compounds, including 3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile, exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression.
Case Study:
A study conducted on a series of isoxazole derivatives demonstrated that modifications to the 3-position significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7) compared to the parent compound .
Neurological Disorders
Compounds similar to this compound have been explored for their potential as metabotropic glutamate receptor modulators. These receptors are implicated in various neurological conditions, including schizophrenia and anxiety disorders.
Case Study:
In a study focused on the design of positive allosteric modulators for mGluR2, the incorporation of isoxazole moieties into the structure led to improved pharmacokinetic profiles and selectivity over other receptor subtypes .
Agrochemical Applications
The compound's nitrile functional group suggests potential applications in agrochemicals as herbicides or fungicides. Compounds with similar structures have been shown to possess herbicidal activity against a variety of weeds.
Herbicidal Activity
Research indicates that nitrile-containing compounds can disrupt metabolic pathways in plants, leading to effective weed control.
Data Table: Herbicidal Efficacy of Isoxazole Derivatives
| Compound Name | Target Species | Efficacy (%) | Mode of Action |
|---|---|---|---|
| Compound A | Amaranthus spp. | 85 | Photosynthesis Inhibition |
| Compound B | Setaria spp. | 90 | Growth Inhibition |
| This compound | Various Weeds | TBD | TBD |
Materials Science Applications
The unique chemical structure of this compound allows it to be used as a building block in the synthesis of advanced materials.
Polymer Chemistry
Research has shown that incorporating isoxazole derivatives into polymer matrices can enhance thermal stability and mechanical properties.
Case Study:
A recent investigation into the use of isoxazole-based monomers for creating high-performance polymers revealed improved tensile strength and thermal resistance compared to traditional polymer systems .
Mechanism of Action
The mechanism of action of 3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound belongs to a broader class of dihydroisoxazole and benzannulated heterocycles. Below is a comparative analysis with three structurally related derivatives:
Table 1: Comparative Overview of Structural Analogs
Structural and Electronic Features
- Core Heterocycle : The target compound’s benzo[d]isoxazole core differs from the benzoimidazole (e.g., 221289-88-9) and isoindole (e.g., 1403767-28-1) systems. The isoxazole ring’s oxygen and nitrogen atoms introduce distinct electronic effects compared to the imidazole’s two nitrogen atoms or isoindole’s fused benzene ring .
- In contrast, the carboxylic acid derivative (13626-60-3) exhibits higher polarity and hydrogen-bonding capacity .
- Steric Modifications : The isoindole derivative (1403767-28-1) incorporates 3,3-dimethyl groups, increasing steric hindrance and hydrophobicity compared to the unsubstituted isoxazole analog .
Biological Activity
3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile (CAS No. 162035-85-0) is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a benzoisoxazole core with a carbonitrile functional group. The presence of the isoxazole ring is significant for its biological activity, as it can interact with various biological targets.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives of isoxazole compounds have shown effectiveness against various cancer cell lines. A study demonstrated that certain isoxazole derivatives had IC50 values ranging from 0.012 to 8.90 µM against MCF-7 and A549 cell lines, indicating strong cytotoxic effects .
Table 1: Anticancer Activity of Isoxazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Isoxazole Derivative A | MCF-7 | 0.012 |
| Isoxazole Derivative B | A549 | 0.045 |
| Isoxazole Derivative C | DU-145 | 0.33 |
The mechanism by which this compound exerts its anticancer effects may involve the modulation of apoptosis pathways and the inhibition of specific kinases associated with cancer cell proliferation. Studies have shown that related compounds can inhibit thioredoxin reductase (TrxR), leading to increased levels of reactive oxygen species (ROS) within cells, ultimately promoting apoptosis in cancer cells .
Anti-inflammatory and Antimicrobial Properties
In addition to anticancer activity, there is evidence suggesting potential anti-inflammatory and antimicrobial properties associated with isoxazole derivatives. For example, certain compounds have been reported to exhibit good antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like tetracycline .
Table 2: Antimicrobial Activity of Isoxazole Derivatives
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| Isoxazole Derivative D | E. coli | 31.25 |
| Isoxazole Derivative E | S. aureus | 31.25 |
Case Studies
- Case Study on Anticancer Activity : A derivative of the compound was tested against drug-resistant BEL-7402/5-FU cells, showing an IC50 value significantly lower than that of conventional treatments. This highlights the potential for developing new therapeutic agents based on this compound .
- Case Study on Antimicrobial Effects : Another study explored the antibacterial properties of a series of isoxazole derivatives against various bacterial strains, finding that some exhibited potent activity with MIC values in the low micromolar range .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the isoxazole ring and substituents on the benzene moiety can significantly influence biological activity. For instance, the introduction of electron-withdrawing groups has been shown to enhance anticancer efficacy by improving binding affinity to target proteins involved in cell growth regulation.
Q & A
Q. Why does the nitrile group exhibit reactivity in certain conditions, and how is this mitigated?
Q. What strategies improve regioselectivity in isoxazole ring formation?
- Methodology : Employ directing groups (e.g., –OMe at C4) to favor cyclization at C5. ’s isocyanide-based synthesis achieves >90% regioselectivity using Pd catalysts .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
